Methyl 3-amino-4-(3-pyridyloxy)benzoate is a chemical compound with the molecular formula and a molecular weight of 244.25 g/mol. This compound is classified as an aromatic amine and is notable for its potential applications in pharmaceutical research and synthesis. It exhibits structural features that suggest it may play a role in various biological activities, particularly in the context of drug development.
The compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide comprehensive details about its properties, synthesis, and potential applications. Methyl 3-amino-4-(3-pyridyloxy)benzoate falls under the category of benzoates, which are esters or salts derived from benzoic acid. Its classification includes:
While specific synthesis routes for methyl 3-amino-4-(3-pyridyloxy)benzoate were not extensively detailed in the literature, related compounds have been synthesized using various methods. A common approach involves the use of pyridine derivatives as starting materials. For example, the synthesis of 3-amino-4-methylpyridine has been achieved through reactions involving 4-picoline and ammonia under mild conditions, yielding high product purity and yield .
The synthesis of methyl 3-amino-4-(3-pyridyloxy)benzoate may involve similar methodologies, potentially utilizing a combination of nucleophilic substitutions and esterification reactions. Techniques such as slow solvent evaporation or refluxing in organic solvents could be employed to facilitate the formation of the desired product.
The molecular structure of methyl 3-amino-4-(3-pyridyloxy)benzoate can be represented by its canonical SMILES notation: COC(=O)C1=CC(=C(C=C1)OC2=CN=CC=C2)N
. The structural representation indicates:
Methyl 3-amino-4-(3-pyridyloxy)benzoate may participate in various chemical reactions typical for aromatic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Relevant data regarding melting point, boiling point, and specific heat capacity were not available in the sources reviewed but can be determined experimentally.
Methyl 3-amino-4-(3-pyridyloxy)benzoate has potential applications in:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: